molecular formula C16H16F16INO3Si B12725001 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-hexadecafluoro-1-iododecyl)- CAS No. 135587-16-5

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-hexadecafluoro-1-iododecyl)-

Cat. No.: B12725001
CAS No.: 135587-16-5
M. Wt: 729.27 g/mol
InChI Key: JUHOKAYCHOHTFB-UHFFFAOYSA-N
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Description

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-hexadecafluoro-1-iododecyl)- is a complex organosilicon compound. It belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity

Chemical Reactions Analysis

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives involves their interaction with biological molecules. The tricyclic structure allows for strong binding to molecular targets, which can lead to significant biological effects. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with various enzymes and receptors is well-documented .

Comparison with Similar Compounds

Similar compounds include other silatranes, such as:

Compared to these compounds, 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-hexadecafluoro-1-iododecyl)- stands out due to its unique fluorinated side chain, which imparts distinct chemical and biological properties.

Properties

CAS No.

135587-16-5

Molecular Formula

C16H16F16INO3Si

Molecular Weight

729.27 g/mol

IUPAC Name

1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-hexadecafluoro-1-iododecyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C16H16F16INO3Si/c17-9(18)11(21,22)13(25,26)15(29,30)16(31,32)14(27,28)12(23,24)10(19,20)7-8(33)38-35-4-1-34(2-5-36-38)3-6-37-38/h8-9H,1-7H2

InChI Key

JUHOKAYCHOHTFB-UHFFFAOYSA-N

Canonical SMILES

C1CO[Si]2(OCCN1CCO2)C(CC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I

Origin of Product

United States

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